Cas no 1806875-93-3 (3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid)
3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid
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- Inchi: 1S/C8H3ClF5NO2/c9-4-2(8(12,13)14)1-3(6(10)11)15-5(4)7(16)17/h1,6H,(H,16,17)
- InChI Key: UOAVZQHIYARDFW-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=O)O)N=C(C(F)F)C=C1C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 298
- XLogP3: 2.9
- Topological Polar Surface Area: 50.2
3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029047616-250mg |
3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid |
1806875-93-3 | 97% | 250mg |
$1,008.00 | 2022-03-31 | |
| Alichem | A029047616-500mg |
3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid |
1806875-93-3 | 97% | 500mg |
$1,695.20 | 2022-03-31 | |
| Alichem | A029047616-1g |
3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid |
1806875-93-3 | 97% | 1g |
$2,980.00 | 2022-03-31 |
3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid
3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic Acid
The compound 3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic Acid (CAS No. 1806875-93-3) is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine, difluoromethyl, and trifluoromethyl groups, along with a carboxylic acid functional group. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for research and industrial applications.
Recent studies have highlighted the potential of this compound in the development of novel agrochemicals. Researchers have explored its role as a herbicide and fungicide, leveraging its ability to inhibit key enzymatic pathways in target organisms. For instance, a 2023 study published in the *Journal of Agricultural Chemistry* demonstrated that 3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic Acid exhibits potent activity against several crop pathogens, making it a promising candidate for sustainable agricultural practices.
In the pharmaceutical sector, this compound has been investigated for its potential as a lead molecule in drug discovery. Its unique structure allows for interactions with various biological targets, including protein kinases and G-protein coupled receptors (GPCRs). A 2022 study in *Drug Discovery Today* reported that derivatives of this compound showed selective binding to certain GPCRs, suggesting its utility in the development of new therapeutic agents for conditions such as hypertension and neurodegenerative diseases.
The synthesis of 3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic Acid involves a multi-step process that combines advanced organic chemistry techniques. Key steps include the chlorination of the pyridine ring, followed by the introduction of difluoromethyl and trifluoromethyl groups through electrophilic substitution reactions. The final step involves the conversion of an appropriate precursor into the carboxylic acid functional group using acidic hydrolysis or oxidation methods. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.
The chemical properties of this compound are heavily influenced by its substituents. The presence of electron-withdrawing groups such as chlorine, difluoromethyl (-CF₂H), and trifluoromethyl (-CF₃) significantly affects the electronic environment of the pyridine ring. This results in enhanced stability and reactivity compared to unsubstituted pyridine derivatives. Additionally, the carboxylic acid group imparts acidic properties to the molecule, making it suitable for various chemical transformations.
From an environmental perspective, understanding the fate and behavior of 3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic Acid in natural systems is crucial for assessing its potential impact on ecosystems. Recent research has focused on its biodegradation pathways under aerobic and anaerobic conditions. A 2021 study in *Environmental Science & Technology* revealed that this compound undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in aquatic environments.
In terms of industrial applications, this compound serves as an intermediate in the synthesis of more complex molecules with specialized functions. For example, it can be used as a building block for constructing bioactive molecules with improved pharmacokinetic profiles. Its versatility as an intermediate underscores its importance in modern organic synthesis.
Looking ahead, ongoing research continues to explore new avenues for utilizing 3-Chloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic Acid across diverse industries. Its unique combination of structural features positions it as a valuable tool for addressing challenges in drug discovery, agricultural chemistry, and materials science. As advancements in synthetic methods and analytical techniques continue to evolve, this compound is likely to play an increasingly important role in shaping future innovations.
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